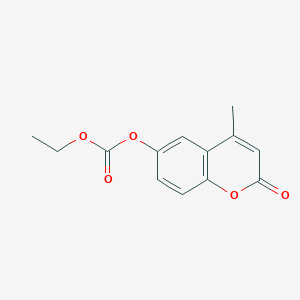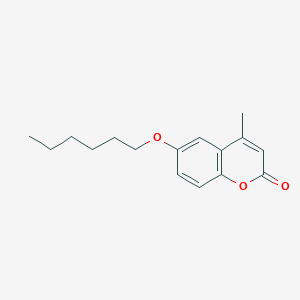![molecular formula C13H14N4OS B293391 Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B293391.png)
Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether, also known as MPPT, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. MPPT is a synthetic compound that belongs to the family of triazolothiadiazole derivatives and has been found to possess several promising properties that make it a valuable research tool.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This interaction may be responsible for the anxiolytic and sedative effects of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether.
Biochemical and Physiological Effects:
Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been found to possess several biochemical and physiological effects. In animal studies, Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been found to exhibit anxiolytic and sedative properties. Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has also been found to possess anti-inflammatory and analgesic properties. These properties make Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether a valuable research tool for the study of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is its high purity and stability, which make it a reliable research tool. Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is also easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether. One of the most promising directions is the development of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether-based organic electronic devices. Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether may also have potential applications in the treatment of anxiety disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a novel compound that has gained attention in the scientific community for its potential applications in various fields. Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether possesses several promising properties that make it a valuable research tool, including its excellent electron-donating properties and its anxiolytic and sedative effects. Further research is needed to fully understand the potential applications of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether and its mechanism of action.
Synthesemethoden
The synthesis of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-propyl-1,2,4-triazole-5-thiol, which undergoes a series of reactions to produce Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether. The synthesis method for Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has found several applications in scientific research. One of the most promising applications of Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is in the field of organic electronics. Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been found to possess excellent electron-donating properties, which make it a valuable material for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Eigenschaften
Molekularformel |
C13H14N4OS |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-3-5-11-14-15-13-17(11)16-12(19-13)9-6-4-7-10(8-9)18-2/h4,6-8H,3,5H2,1-2H3 |
InChI-Schlüssel |
ZXLBNZLJZTWXRS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




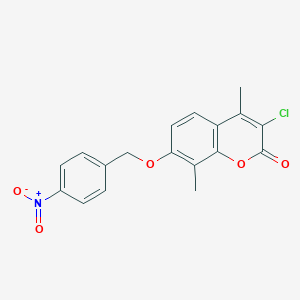
![2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293314.png)
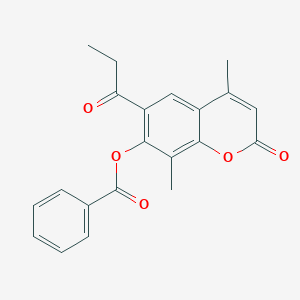

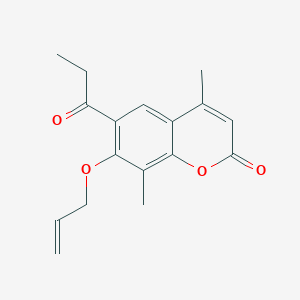
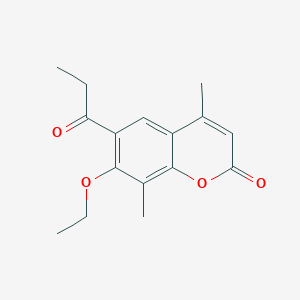
![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
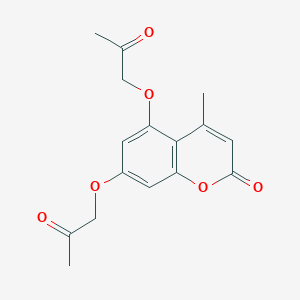
![7-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293324.png)
![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
